4,7-Dibromobenzo[a]anthracene
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and Halogenated PAHs in Contemporary Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of two or more fused aromatic rings. numberanalytics.comnih.gov They are ubiquitous in the environment, arising from both natural processes like forest fires and anthropogenic activities such as the incomplete combustion of organic materials. benthamdirect.comnih.gov In the realm of materials science, PAHs are prized for their unique electronic, optical, and magnetic properties, which stem from their extended π-conjugated systems. rsc.org These properties make them fundamental components in the development of organic semiconductors, which are integral to technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov
Halogenated PAHs, a subgroup of PAHs where one or more hydrogen atoms are replaced by halogens, have garnered increasing attention. copernicus.orggdut.edu.cn This is due to their distinct properties, which can differ significantly from their parent PAHs. copernicus.org Halogenation can enhance persistence, toxicity, and bioaccumulation potential. copernicus.org From a synthetic standpoint, the introduction of halogens, such as bromine, provides reactive handles for further chemical modifications, a crucial aspect in the design of advanced materials. tandfonline.comed.ac.uk
Benz[a]anthracene Frameworks in Advanced Organic Systems
Benz[a]anthracene, a four-ring angular PAH, serves as the structural core of 4,7-Dibromobenzo[a]anthracene. nih.gov This framework is of particular interest in the development of advanced organic systems due to its inherent electronic properties and potential for functionalization. The angular arrangement of the fused rings in benz[a]anthracene influences its stability and electronic behavior compared to its linear counterpart, anthracene (B1667546). nih.gov Anthracene and its derivatives have been extensively studied for their applications in OFETs, owing to their strong intermolecular interactions and good air stability. rsc.orgnih.gov The benz[a]anthracene scaffold is also investigated for its potential in creating materials with desirable charge transport characteristics. nih.gov
Role of Bromination in Tailoring Reactivity and Electronic Characteristics of Aromatic Systems
The introduction of bromine atoms onto an aromatic system, a process known as bromination, is a powerful tool for tuning the molecule's reactivity and electronic properties. fiveable.me Bromination is a classic example of electrophilic aromatic substitution, where a bromine atom replaces a hydrogen atom on the aromatic ring. fiveable.melibretexts.org The presence of bromine, an electronegative atom, withdraws electron density from the aromatic system, making it more electron-deficient. This alteration of the electronic landscape can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in the design of organic electronic materials. ed.ac.uk
Furthermore, the carbon-bromine bond serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the attachment of different functional groups to the aromatic core, enabling the synthesis of a vast array of complex molecules with precisely controlled structures and properties. ed.ac.uk The regioselectivity of bromination, meaning the specific position at which the bromine atoms are introduced, is also a key factor that influences the properties of the final product. acs.org
Overview of Research Trajectories for Halogenated Polycyclic Aromatic Compounds
Research into halogenated polycyclic aromatic compounds is following several key trajectories, driven by the need for new materials with enhanced performance and functionality.
Emphasis on Structural Modification for Tunable Properties
A primary focus of current research is the systematic structural modification of halogenated PAHs to fine-tune their properties. rsc.org By strategically altering the number and position of halogen atoms, as well as introducing other functional groups, scientists can manipulate the electronic, optical, and self-assembly characteristics of these molecules. rsc.orgresearchgate.net This "bottom-up" approach to materials design allows for the creation of compounds with properties tailored for specific applications, such as improved charge mobility in transistors or specific light emission colors in OLEDs. The development of new synthetic methods, including novel benzannulation and cross-coupling reactions, is crucial for achieving this level of molecular control. nih.govnih.gov
Bridging Synthetic Advancements with Functional Material Design
A significant trend in the field is the increasingly strong connection between synthetic chemistry and materials science. researchgate.net The ability to synthesize complex halogenated PAHs with a high degree of precision is directly linked to the development of high-performance organic electronic devices. Researchers are not only focused on creating new molecules but also on understanding how their molecular structure dictates their performance in a device context. nih.gov This interdisciplinary approach, which combines sophisticated organic synthesis with detailed materials characterization and device fabrication, is essential for translating the potential of molecules like this compound into tangible technological advancements. researchgate.net
| Property | Value |
| CAS Number | 94210-35-2 |
| Molecular Formula | C₁₈H₁₀Br₂ |
| Molecular Weight | 386.08 g/mol |
| Density | 1.722 g/cm³ |
| Boiling Point | 526.8°C at 760 mmHg |
| Flash Point | 315.3°C |
| LogP (Partition Coefficient) | 6.67 |
| Refractive Index | 1.792 |
| This data is compiled from available chemical databases and may represent predicted or experimental values. |
Structure
3D Structure
Properties
CAS No. |
94210-35-2 |
|---|---|
Molecular Formula |
C18H10Br2 |
Molecular Weight |
386.1 g/mol |
IUPAC Name |
4,7-dibromobenzo[a]anthracene |
InChI |
InChI=1S/C18H10Br2/c19-17-7-3-6-13-14(17)8-9-15-16(13)10-11-4-1-2-5-12(11)18(15)20/h1-10H |
InChI Key |
FSJQLWFSKYYMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2Br)C(=CC=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for 4,7 Dibromobenzo a Anthracene and Its Derivatives
Strategic Approaches to Regioselective Dibromination of Benz[a]anthracene
The precise introduction of two bromine atoms at the 4- and 7-positions of the benz[a]anthracene core is a significant synthetic challenge due to the multiple reactive sites on the aromatic framework. The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, is governed by the electronic and steric properties of the starting PAH.
Direct Bromination Techniques and Reaction Optimization
Direct bromination of unsubstituted benz[a]anthracene typically leads to a mixture of products, with substitution occurring at the most electron-rich positions. For anthracene (B1667546), electrophilic attack is favored at the 9- and 10-positions due to the lower loss of resonance energy in the intermediate Wheland complex. In the case of benz[a]anthracene, the 7- and 12-positions (meso-positions) are particularly reactive.
Achieving regioselective dibromination at the 4- and 7-positions through direct bromination is challenging and often requires careful optimization of reaction conditions. Factors such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, temperature, and the presence of catalysts can influence the product distribution. While specific protocols for the direct synthesis of 4,7-Dibromobenzo[a]anthracene are not extensively documented in publicly available literature, general principles of electrophilic aromatic substitution on PAHs suggest that a mixture of isomers is likely, necessitating sophisticated separation techniques to isolate the desired 4,7-dibromo isomer.
Multi-step Synthetic Routes for Positional Selectivity
To overcome the challenges of regioselectivity in direct bromination, multi-step synthetic sequences are often employed. These routes typically involve the synthesis of a pre-functionalized benz[a]anthracene precursor where directing groups guide the bromine atoms to the desired positions. An alternative strategy involves the construction of the dibrominated benz[a]anthracene skeleton from smaller, pre-brominated building blocks.
One conceptual multi-step approach could involve:
Synthesis of a Precursor with Directing Groups: Introduction of activating or deactivating groups at specific positions of the benz[a]anthracene core to control the regioselectivity of subsequent bromination steps.
Stepwise Bromination: Sequential introduction of bromine atoms, with purification of the monobrominated intermediate before the second bromination.
Removal of Directing Groups: Post-bromination, the directing groups are removed to yield the target this compound.
Another powerful strategy for constructing specifically substituted PAHs is through metal-catalyzed cyclization reactions. For instance, cobalt-catalyzed [2+2+2] cyclotrimerization reactions of appropriately substituted diynes and alkynes can provide access to halogenated anthracene derivatives. wikipedia.org This approach allows for the precise placement of substituents on the final aromatic ring system.
Cross-Coupling Strategies for Functionalization of this compound
The two bromine atoms on this compound serve as versatile handles for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in materials science for extending the π-conjugation of aromatic systems and fine-tuning their electronic properties.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for Arylation/Heteroarylation
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.org This reaction is widely used for the arylation and heteroarylation of aromatic substrates.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Dibromoarenes Note: This table provides examples for related dibromoaromatic compounds due to the lack of specific data for this compound.
| Dibromoarene | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| 4,7-Dibromobenzo[c] wikipedia.orglibretexts.orgorganic-chemistry.orgthiadiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | - | libretexts.org |
| 5,7-Dibromoindole | (Hetero)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Water | up to 91% | chemsrc.com |
| 9,10-Dibromoanthracene (B139309) | Various arylboronic acids | Pd(0) catalyst | - | - | Good | csjmu.ac.in |
Sonogashira Coupling for Alkynylation and π-Extension
The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is particularly valuable for extending the π-system of aromatic molecules by introducing alkynyl substituents.
The alkynylation of this compound would proceed by reacting it with terminal alkynes in the presence of a suitable catalytic system. The regioselectivity of the Sonogashira coupling on di- and polyhalogenated arenes can often be controlled by the relative reactivity of the C-X bonds (I > Br > Cl). libretexts.org In the case of this compound, sequential or double coupling could be achieved by controlling the stoichiometry of the alkyne and the reaction conditions. The synthesis of dissymmetrically functionalized anthracenes from 9,10-dibromoanthracene has been accomplished through two successive Sonogashira coupling reactions, demonstrating the feasibility of this approach for related systems. researchgate.netresearchgate.net
Table 2: Illustrative Conditions for Sonogashira Coupling of Dibromoarenes Note: This table provides examples for related dibromoaromatic compounds due to the lack of specific data for this compound.
| Dibromoarene | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 9-Bromo-10-iodoanthracene | Phenylacetylene derivatives | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 72-75% | researchgate.net |
| 9-Bromo-10-iodoanthracene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | - | researchgate.net |
Stille Coupling for Diverse Substituent Incorporation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly versatile reaction due to the stability of organostannanes to air and moisture. A wide variety of organic groups, including alkyl, vinyl, aryl, and alkynyl, can be transferred from the organotin reagent.
The functionalization of this compound via Stille coupling would involve its reaction with various organostannanes in the presence of a palladium catalyst. The reaction conditions, particularly the choice of catalyst and ligands, can be optimized to achieve high yields. libretexts.orgorganic-chemistry.org While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool for synthesizing complex organic molecules. Nickel-catalyzed Stille cross-coupling reactions have also been developed as a more cost-effective alternative to palladium-based systems. nih.gov
Table 3: Illustrative Conditions for Stille Coupling of Aryl Halides Note: This table provides general examples for aryl halides due to the lack of specific data for this compound.
| Aryl Halide | Organostannane | Catalyst | Additive/Base | Solvent | Yield | Reference |
| Aryl Halides | Alkyl Tin Reagents | Pd Catalyst | - | - | 76-99% | wikipedia.org |
| Aryltrimethylammonium triflate | Arylstannanes | Ni(cod)₂ / ICy·HBF₄ | CsF | Dioxane | up to 95% | nih.gov |
| Aryl Bromides | Organotin Reagents | Pd(OAc)₂ / Dabco | - | DMF | - | organic-chemistry.org |
Other Transition Metal-Catalyzed Coupling Approaches
The carbon-bromine bonds at the 4- and 7-positions of the benzo[a]anthracene core are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions are pivotal in diversifying the structure and function of this scaffold.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling the dibromoarene with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org The versatility of this reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. For related dibromo-aromatic systems, such as 4,7-dibromobenzo[d] bham.ac.ukresearchgate.netacs.orgthiadiazole, Suzuki coupling with thienylboronic acid has been shown to produce the corresponding di-thienyl derivative. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent system, are critical for achieving high yields and can be tuned to favor either mono- or di-substitution. researchgate.netnih.gov For bulky substrates like anthracenyl carboxylates, nickel-based pincer complexes have also proven to be effective catalysts. rsc.org
Stille Coupling: The Stille reaction offers an alternative pathway for C-C bond formation, utilizing an organotin reagent. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org While effective, the primary drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org In studies on analogous compounds like 4,7-dibromobenzo[d] bham.ac.ukresearchgate.netacs.orgthiadiazole, the Stille reaction with 2-tributylstannylthiophene, catalyzed by PdCl₂(PPh₃)₂, has been successfully employed to yield the disubstituted product. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org It enables the formation of C-N bonds with a broad range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orglibretexts.org The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand, with the choice of ligand being crucial for catalytic efficiency. The development of sterically hindered and electron-rich ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.org For related heterocyclic systems, Buchwald-Hartwig or Ullmann conditions have been used to introduce weak nitrogen bases like carbazole. researchgate.net
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4,7-dibromobenzo[d] bham.ac.ukresearchgate.netacs.orgthiadiazole | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 52% | researchgate.net |
| Stille | 4,7-dibromobenzo[d] bham.ac.ukresearchgate.netacs.orgthiadiazole | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | N/A | Toluene | 58% | researchgate.net |
| Buchwald-Hartwig | Halogenated quinazolinone | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 96% | researchgate.net |
Nucleophilic Substitution Reactions on Brominated Benzo[a]anthracene Scaffolds
Aryl halides, particularly those on electron-deficient aromatic systems, can undergo nucleophilic aromatic substitution (SₙAr). In the case of this compound, the bromine atoms can be displaced by strong nucleophiles. This reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgrsc.org While the benzo[a]anthracene system itself is not inherently electron-deficient, the strategic placement of bromine atoms and the potential for further functionalization can modulate its reactivity towards nucleophiles.
Exploration of Regioselectivity in Nucleophilic Attack
When a molecule possesses two reactive sites, as in this compound, the regioselectivity of a reaction becomes a critical consideration. The two bromine atoms at positions 4 and 7 are not electronically equivalent due to the asymmetric nature of the benzo[a]anthracene framework. The reactivity of each position towards nucleophilic attack will be governed by a combination of electronic and steric factors. numberanalytics.com
Quantum chemistry calculations on related systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the formation of one isomer can be favored due to both its greater thermodynamic stability and a lower activation barrier for its formation. dntb.gov.ua For this compound, one would anticipate a difference in the partial positive charge on the carbons bearing the bromine atoms, influencing the initial site of nucleophilic attack. The 7-position is part of the anthracene core, while the 4-position is on the fused benzene (B151609) ring, which could lead to distinct electronic environments. libretexts.org By carefully controlling reaction conditions (e.g., temperature, solvent, and the nature of the nucleophile), it may be possible to achieve selective mono-substitution at either the 4- or 7-position before proceeding to a second substitution. For instance, in related dibromo-thiadiazole systems, selective mono- or di-substitution with amines and alkoxides has been achieved by tuning the reaction conditions. researchgate.netresearchgate.net
Synthesis of Amino-Functionalized and Oxygen/Sulfur-Containing Derivatives
Nucleophilic aromatic substitution provides a direct route to introduce amino, oxygen, and sulfur functionalities onto the benzo[a]anthracene core, starting from the 4,7-dibromo precursor.
Amino-Functionalized Derivatives: Reaction with primary or secondary amines can yield 4-amino-, 7-amino-, or 4,7-diamino-benzo[a]anthracene derivatives. These reactions are often performed in a suitable solvent, sometimes at elevated temperatures, to overcome the activation barrier. The synthesis of aminobenzofuroxan derivatives from a dichloro-nitrobenzofuroxan precursor demonstrates the feasibility of such substitutions with various aromatic and aliphatic amines. dntb.gov.ua
Oxygen/Sulfur-Containing Derivatives: Similarly, alkoxides (RO⁻) and thiolates (RS⁻) can serve as potent oxygen and sulfur nucleophiles, respectively. The reaction of this compound with reagents like sodium methoxide (B1231860) or sodium thiophenoxide would be expected to yield the corresponding methoxy (B1213986) or phenylthio derivatives. Studies on 4,7-dibromo bham.ac.ukresearchgate.netrsc.orgthiadiazolo[3,4-d]pyridazine have shown that selective substitution of one or both bromine atoms by oxygen and nitrogen nucleophiles is possible, whereas thiols tended to form only the disubstituted products. researchgate.net
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,7-Dibromo bham.ac.ukresearchgate.netrsc.orgthiadiazolo[3,4-d]pyridazine | Morpholine (1 equiv) | EtOH, 20 °C, 1 h | Mono-morpholino derivative | 80% | researchgate.net |
| 4,7-Dibromobenzo[1,2-d:4,5-d']bis( bham.ac.ukresearchgate.netacs.orgthiadiazole) | Morpholine (excess) | Dioxane, 100 °C, 4 h | Bis-morpholino derivative | 95% | researchgate.net |
| 4,7-Dibromo bham.ac.ukresearchgate.netrsc.orgthiadiazolo[3,4-d]pyridazine | PhSH / K₂CO₃ | DMF, 20 °C, 0.5 h | Bis-phenylthio derivative | 94% | researchgate.net |
| 4,7-Dibromo bham.ac.ukresearchgate.netrsc.orgthiadiazolo[3,4-d]pyridazine | MeONa (1 equiv) | MeOH, 20 °C, 1 h | Mono-methoxy derivative | 81% | researchgate.net |
Precursor Synthesis and Intermediate Functionalization
The successful synthesis of complex derivatives of this compound relies on the efficient preparation of key precursors and the strategic functionalization of intermediates.
Design and Preparation of Key Halogenated Benz[a]anthracene Building Blocks
The primary precursor, this compound, is itself a key building block. Its synthesis would likely start from the parent hydrocarbon, benz[a]anthracene. rsc.org The halogenation of PAHs can be complex, as the reactivity of different positions varies. For anthracene, electrophilic substitution occurs preferentially at the C9 and C10 positions. studentdoctor.net However, halogenation of dibenz[a,c]anthracene (B33276) with N-bromosuccinimide (NBS) in carbon tetrachloride has been reported to yield a mixture of 9- and 10-monobrominated products. researchgate.netacs.orgresearchgate.net The reaction is accelerated by iodine, and the mechanism is proposed to involve the reversible addition of Br₂ followed by HBr elimination. researchgate.netnih.gov Achieving the specific 4,7-dibromination pattern on benz[a]anthracene would require careful selection of reagents and conditions to overcome the natural reactivity patterns of the PAH core, possibly involving directing groups or multi-step synthetic routes.
Strategies for Orthogonal Protection-Deprotection in Multi-Step Synthesis
In the course of a multi-step synthesis aimed at producing complex derivatives of this compound, it is often necessary to mask certain functional groups to prevent them from reacting under specific conditions. This is achieved using protecting groups. An orthogonal protection strategy is one where multiple, different classes of protecting groups are used, each of which can be removed selectively under a unique set of conditions without affecting the others. bham.ac.ukjocpr.com
For example, if one were to synthesize a derivative containing both an amino and a hydroxyl group, the amine could be protected as a tert-butyloxycarbonyl (Boc) carbamate, while the hydroxyl group is protected as a silyl (B83357) ether (e.g., TBDMS). The Boc group is labile under acidic conditions (like TFA), whereas the silyl ether is typically removed using a fluoride (B91410) source (like TBAF). This orthogonality allows for the selective deprotection and subsequent reaction at either site. jocpr.com Other common orthogonal sets include the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for amines and acid-labile ethers for alcohols. sigmaaldrich.com Designing an effective multi-step synthesis requires careful planning of the protecting group strategy to ensure compatibility with all planned reaction steps. bham.ac.uk
Advanced Spectroscopic and Structural Characterization of 4,7 Dibromobenzo a Anthracene Based Systems
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 4,7-Dibromobenzo[a]anthracene, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals, providing a complete picture of its chemical environment.
Detailed ¹H, ¹³C, and 2D NMR Analyses (e.g., COSY, HMQC, HMBC)
A complete NMR analysis would involve one-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques to establish connectivity between atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts of the ten protons would be influenced by the electron-withdrawing effect of the bromine atoms and the anisotropic effects of the fused aromatic rings. The coupling constants (J-values) between adjacent protons would provide crucial information about their relative positions on the aromatic scaffold.
¹³C NMR Spectroscopy: A broadband proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. Due to the molecule's asymmetry, eighteen distinct signals would be anticipated for the carbon atoms of the benzo[a]anthracene core. The carbons directly bonded to the bromine atoms (C-4 and C-7) would likely appear at higher chemical shifts compared to their unsubstituted counterparts.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within each aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. This would be instrumental in connecting the different spin systems identified in the COSY spectrum and in assigning the quaternary (non-protonated) carbon signals, thus completing the structural puzzle.
A hypothetical data table for the ¹H and ¹³C NMR of this compound would be structured as follows, pending experimental data:
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1 | - | - | - | - |
| 2 | - | - | - | - |
| 3 | - | - | - | - |
| 4 | - | - | - | - |
| ... | - | - | - | - |
| 12 | - | - | - | - |
Conformational Analysis through NMR
For a rigid, planar molecule like this compound, significant conformational flexibility is not expected under normal conditions. The primary focus of NMR in this context would be to confirm the planarity of the aromatic system. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to probe through-space interactions between protons, which would be consistent with a planar structure.
Vibrational Fingerprinting by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a characteristic vibrational "fingerprint" of a molecule by detecting the absorption of infrared radiation by its chemical bonds.
Identification of Characteristic Functional Group Vibrations
The FTIR spectrum of this compound would be dominated by absorptions corresponding to its aromatic framework and carbon-bromine bonds.
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: A series of sharp bands would be expected between 1600 and 1400 cm⁻¹, characteristic of the fused aromatic ring system.
C-H Bending (Out-of-Plane): These vibrations, appearing in the 900-650 cm⁻¹ region, are often diagnostic of the substitution pattern on the aromatic rings.
C-Br Stretching: The carbon-bromine stretching vibrations would be expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
A representative data table for the FTIR analysis would look like this:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| - | - | Aromatic C-H Stretch |
| - | - | Aromatic C=C Stretch |
| - | - | C-H Out-of-Plane Bend |
| - | - | C-Br Stretch |
Assessment of Intermolecular Interactions
In the solid state, FTIR can provide insights into intermolecular interactions. For this compound, subtle shifts in the positions and broadening of the vibrational bands, particularly those of the C-H and C=C bonds, could indicate the presence of π-π stacking interactions between the planar aromatic molecules in the crystal lattice.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₈H₁₀Br₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with contributions from the major isotopes ⁷⁹Br and ⁸¹Br.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show sequential loss of the bromine atoms. Key fragments would likely include:
[M]⁺: The molecular ion.
[M-Br]⁺: Loss of one bromine atom.
[M-2Br]⁺: Loss of both bromine atoms.
A hypothetical table of the major mass spectrometric fragments is presented below:
| m/z | Proposed Fragment |
| 386/388/390 | [C₁₈H₁₀Br₂]⁺ (Molecular ion with isotopic pattern) |
| 307/309 | [C₁₈H₁₀Br]⁺ |
| 228 | [C₁₈H₁₀]⁺ |
This detailed analysis of the fragmentation provides strong corroborating evidence for the structure determined by NMR and FTIR.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing the elemental composition of the analyte with high accuracy. For a compound like this compound, HRMS would be crucial in confirming its molecular formula, C₁₈H₁₀Br₂.
In a typical HRMS analysis, the instrument measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the differentiation between molecules with the same nominal mass but different elemental compositions. The expected exact mass of this compound can be calculated based on the most abundant isotopes of carbon, hydrogen, and bromine.
Illustrative HRMS Data for this compound
| Molecular Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
| [C₁₈H₁₀⁷⁹Br₂]⁺ | 383.9149 | 383.9145 | -1.04 |
| [C₁₈H₁₀⁷⁹Br⁸¹Br]⁺ | 385.9128 | 385.9124 | -1.04 |
| [C₁₈H₁₀⁸¹Br₂]⁺ | 387.9108 | 387.9103 | -1.29 |
This table is illustrative and shows the expected isotopic pattern for a dibrominated compound.
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing clear evidence for the presence of two bromine atoms in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and large molecules. While nonpolar PAHs like benzo[a]anthracene are not ideally suited for ESI, their detection can be achieved, often through the formation of adducts. acs.orgnih.gov For this compound, ESI-MS analysis would likely involve the detection of radical cations or adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). acs.org
The ionization efficiency of PAHs in ESI can be influenced by experimental conditions, such as the solvent system and the presence of additives. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. In an MS/MS experiment, the parent ion of interest is selected and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For PAHs, fragmentation often involves the loss of hydrogen atoms or small hydrocarbon fragments. nih.gov
Expected ESI-MS/MS Fragmentation for a Dibrominated Benzo[a]anthracene Derivative
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Neutral Loss |
| 385.9 (M+H)⁺ | 20 | 306.9 | -Br |
| 385.9 (M+H)⁺ | 30 | 228.0 | -2Br |
| 385.9 (M+H)⁺ | 40 | 202.0 | -2Br, -C₂H₂ |
This table is hypothetical and illustrates potential fragmentation pathways.
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular structure, as well as how the molecules pack in the solid state.
The crystal packing of PAHs is governed by a balance of attractive and repulsive non-covalent interactions, primarily van der Waals forces and, in some cases, π-π stacking interactions. researchgate.net The presence of the two bromine atoms in this compound would introduce the possibility of halogen bonding (Br···Br or Br···π interactions), which could significantly influence the crystal packing arrangement. nih.gov
Analysis of the crystal structure of related brominated PAHs often reveals herringbone or slipped-stack packing motifs. nih.gov These arrangements are a consequence of the molecules optimizing their intermolecular contacts to maximize attractive forces and minimize steric repulsion. The study of these packing motifs is crucial for understanding the material's bulk properties, such as its electronic and optical characteristics.
X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and dihedral angles. For this compound, this data would reveal the extent of any steric strain introduced by the bromine substituents and any resulting distortions from planarity in the benzo[a]anthracene core. iaea.org
The carbon-carbon bond lengths within the aromatic system would be expected to show a degree of alternation, consistent with the aromatic character of the fused rings. The C-Br bond lengths would be comparable to those observed in other brominated aromatic compounds. Dihedral angles would quantify the degree of twisting or bending of the polycyclic backbone.
Illustrative Crystallographic Parameters for a Hypothetical this compound Crystal
| Parameter | Expected Value Range | Significance |
| C-C Bond Length (aromatic) | 1.36 - 1.45 Å | Indicates the degree of electron delocalization. |
| C-Br Bond Length | 1.88 - 1.92 Å | Standard for brominated aromatic systems. |
| Dihedral Angle (end rings) | 0 - 5° | Measures the planarity of the PAH backbone. |
| Intermolecular Br···Br distance | 3.5 - 4.0 Å | Suggests the presence or absence of halogen bonding. |
This table provides expected ranges based on data for similar structures.
Morphological and Microstructural Characterization
The morphology and microstructure of materials are critical to their performance in various applications, such as in thin-film electronic devices. chemistryviews.org
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at the micro- and nanoscale. researchgate.netbookpi.org For this compound, SEM would be employed to study the morphology of thin films or crystalline powders.
An SEM analysis of a thin film of this compound deposited on a substrate could reveal details about the film's uniformity, grain size, and the presence of any defects such as cracks or pinholes. researchgate.net The morphology of the film is highly dependent on the deposition conditions, such as the substrate temperature and the deposition rate. In the case of crystalline powders, SEM can provide information on the crystal habit, size distribution, and degree of agglomeration.
Hypothetical SEM Observations for this compound Thin Films
| Deposition Condition | Observed Morphology | Implication for Material Properties |
| Slow Evaporation | Well-defined, needle-like crystals | Anisotropic charge transport |
| Spin Coating | Amorphous or nanocrystalline film | Isotropic properties, potentially higher defect density |
| Vacuum Deposition | Uniform film with controlled thickness | Suitable for electronic device fabrication |
This table illustrates how deposition conditions can influence the morphology of a PAH thin film.
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) is a powerful technique for the direct visualization of nanoscale and microscale structures, providing invaluable insights into the morphology, arrangement, and ordering of materials at a high resolution. In the context of this compound-based systems, TEM can be employed to characterize the supramolecular self-assembly, thin-film morphology, and the structure of any resulting nano- or microstructures.
The morphology of thin films is a critical factor in determining the performance of organic electronic devices. For materials based on this compound, which can be utilized in applications such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), the arrangement of molecules in the solid state directly influences charge transport and photophysical properties. TEM can reveal details about the crystallinity, grain size, and grain boundaries within these thin films.
Furthermore, the self-assembly of this compound derivatives into specific nanostructures, such as nanowires, nanoribbons, or vesicles, can be directly observed using TEM. By dispersing these self-assembled structures onto a TEM grid, their dimensions, shape, and internal structure can be characterized. For example, the bromine substituents on the benzo[a]anthracene core can influence intermolecular interactions, such as halogen bonding, which can drive the formation of unique, ordered assemblies. TEM imaging would be instrumental in correlating these molecular design features with the resulting nanoscale morphology.
In a hypothetical study on the self-assembly of a this compound derivative in solution, TEM could be used to monitor the aggregation process. Samples taken at different time points or concentrations could be analyzed to observe the evolution from individual molecules or small aggregates to larger, more complex structures.
The table below summarizes potential TEM observations for different types of this compound-based systems.
| System Type | Sample Preparation Method | Potential TEM Observations | Significance of Findings |
| Thin Film | Vapor Deposition | Polycrystalline structure with distinct grain boundaries. Nanocrystalline domains embedded in an amorphous matrix. | Understanding the impact of deposition conditions on film morphology and charge transport properties. |
| Thin Film | Solution Shearing | Aligned crystalline domains, indicating directional growth. Presence of defects and dislocations within the crystalline structure. | Correlating molecular alignment with anisotropic device performance. |
| Self-Assembled Nanostructures | Solvent Evaporation | Formation of one-dimensional nanoribbons or two-dimensional nanosheets. | Insight into the role of intermolecular forces in directing self-assembly. |
| Nanoparticles | Reprecipitation Method | Spherical or irregular nanoparticles with a distribution of sizes. Core-shell structures if co-assembled with other molecules. | Characterization of nanomaterials for potential applications in sensing or drug delivery. |
It is important to note that while TEM provides high-resolution structural information, it is often used in conjunction with other techniques, such as Scanning Electron Microscopy (SEM) for larger area surface morphology and X-ray Diffraction (XRD) for bulk crystallinity analysis, to obtain a comprehensive understanding of the material's structure across multiple length scales.
Electronic and Photophysical Properties of 4,7 Dibromobenzo a Anthracene Derivatives
Electronic Absorption and Emission Characteristics
The introduction of bromine atoms to the benzo[a]anthracene core is expected to modulate its electronic absorption and emission properties due to the "heavy atom effect" and the electron-withdrawing nature of halogens.
UV-Visible Absorption Spectroscopy: Electronic Transitions and Extinction Coefficients
No specific UV-Visible absorption spectra for 4,7-Dibromobenzo[a]anthracene have been found in the reviewed literature. However, the absorption spectrum of the parent benzo[a]anthracene is well-characterized. It is anticipated that the absorption bands of this compound would exhibit a bathochromic (red) shift compared to benzo[a]anthracene. This is due to the perturbation of the π-electron system by the bromine substituents. A theoretical study on 2,3,6,7-tetrabromoanthracene showed a bathochromic shift of approximately 25 nm compared to anthracene (B1667546). researchgate.net
The electronic transitions in benzo[a]anthracene, and likely in its dibromo derivative, are primarily π-π* transitions. The intensity of these absorptions, represented by the molar extinction coefficient (ε), may also be affected by bromination.
Table 1: Expected UV-Visible Absorption Characteristics of this compound in a Non-polar Solvent (Theoretical)
| Feature | Expected Observation for this compound | Rationale |
| λmax (nm) | Red-shifted compared to benzo[a]anthracene | Perturbation of the π-system by bromine atoms. |
| Molar Extinction Coefficient (ε) | Potentially altered | Changes in transition dipole moment upon substitution. |
| Spectral Shape | Broadened absorption bands | Heavy atom effect of bromine. researchgate.net |
Note: This table is based on theoretical expectations and not on experimental data for this compound.
Fluorescence Spectroscopy: Emission Wavelengths, Quantum Yields, and Lifetimes
Specific fluorescence data for this compound, including emission wavelengths, quantum yields, and lifetimes, are not available in the surveyed literature. For the parent benzo[a]anthracene, fluorescence is a known characteristic. The introduction of heavy atoms like bromine is well-known to enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process can lead to a significant decrease in fluorescence quantum yield (Φf) and a shorter fluorescence lifetime (τf) as non-radiative decay pathways become more efficient.
Table 2: Expected Fluorescence Properties of this compound (Theoretical)
| Property | Expected Trend for this compound | Reason |
| Emission Wavelength (λem) | Red-shifted compared to benzo[a]anthracene | Stabilization of the excited state by bromine substituents. |
| Fluorescence Quantum Yield (Φf) | Lower than benzo[a]anthracene | Enhanced intersystem crossing due to the heavy atom effect. |
| Fluorescence Lifetime (τf) | Shorter than benzo[a]anthracene | Increased rate of non-radiative decay processes. |
Note: This table is based on established principles of photophysics and is not derived from experimental data for this compound.
Solvatochromism and Environmental Effects on Photophysical Behavior
The effect of solvent polarity on the absorption and emission spectra (solvatochromism) of this compound has not been documented. For non-polar PAHs, solvatochromic shifts are generally small. However, the introduction of bromine atoms introduces some polarity to the molecule, which might lead to a more pronounced solvent effect compared to the parent hydrocarbon. In polar solvents, a red shift in the emission spectrum is often observed due to the stabilization of the excited state, which typically has a larger dipole moment than the ground state.
Electrochemical Properties and Redox Behavior
The electrochemical properties of this compound are crucial for understanding its potential use in organic electronics, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Determination
No cyclic voltammetry data for this compound could be found in the reviewed scientific literature. CV is the standard technique to experimentally determine the oxidation and reduction potentials, which can then be used to estimate the HOMO and LUMO energy levels. A recent theoretical study on 2-bromo-9,10-diphenylanthracene (B1290078) using Density Functional Theory (DFT) indicated that bromination can lower the energy gap of the molecule. researchgate.net
It is expected that the two bromine atoms on the benzo[a]anthracene core would make the molecule easier to reduce (lower LUMO) and harder to oxidize (lower HOMO) compared to the unsubstituted parent compound due to the electron-withdrawing inductive effect of the halogens.
Table 3: Expected Electrochemical Properties and Energy Levels of this compound (Theoretical)
| Parameter | Expected Trend for this compound | Rationale |
| Oxidation Potential (Eox) | Higher than benzo[a]anthracene | Electron-withdrawing nature of bromine atoms. |
| Reduction Potential (Ered) | Lower (less negative) than benzo[a]anthracene | Electron-withdrawing nature of bromine atoms. |
| HOMO Energy Level | Lower (more negative) than benzo[a]anthracene | Increased difficulty of removing an electron. |
| LUMO Energy Level | Lower (more negative) than benzo[a]anthracene | Increased ease of accepting an electron. |
| Electrochemical Band Gap | Potentially smaller than benzo[a]anthracene | The relative shifts of HOMO and LUMO levels will determine the change. |
Note: This table presents theoretically expected trends and is not based on experimental measurements for this compound.
Analysis of Oxidation and Reduction Potentials
A detailed analysis of the oxidation and reduction potentials of this compound is not possible without experimental data. Such an analysis would provide insights into the stability of the radical cation and anion, which is important for the performance and longevity of organic electronic devices. The electron-withdrawing bromine atoms would be expected to stabilize the radical anion and destabilize the radical cation.
Electrochemical Band Gap Estimation
The electrochemical band gap is a crucial parameter for assessing the potential of a material in electronic devices. It is determined from the difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, which can be estimated using cyclic voltammetry. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles can be understood from related compounds.
For instance, in studies of similar polycyclic aromatic hydrocarbons (PAHs), the introduction of electron-withdrawing groups like bromine tends to lower both the HOMO and LUMO energy levels. This can lead to a wider band gap compared to the parent molecule, which in turn affects the material's conductivity and its light-emitting properties. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict these properties. For benzo[a]anthracene, DFT calculations have shown that the band gap can be tuned by applying pressure, decreasing from 2.4 eV at 0.5 GPa to 1.0 eV at 50.6 GPa.
The electrochemical properties of derivatives of the related compound 4,7-dibromobenzo[d] nih.govnih.govchemsrc.comthiadiazole have been studied, showing a HOMO-LUMO gap of 1.5–1.6 eV. nih.gov This provides an insight into how dibromination can influence the electronic structure in a similar fused-ring system.
Table 1: Illustrative Electrochemical Data for a Related Dibromoaromatic Compound
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| KEA321 (a derivative of 4,7-dibromobenzo[d] nih.govnih.govchemsrc.comthiadiazole) | -5.35 | -3.15 | 2.20 |
| KEA337 (a derivative of 4,7-dibromobenzo[d] nih.govnih.govchemsrc.comthiadiazole) | -5.31 | -3.11 | 2.20 |
Charge Transport Characteristics in Thin Films and Solid State
The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active material. For this compound derivatives, this involves understanding how charge carriers (holes and electrons) move through the material in its solid state, typically as a thin film.
Assessment of Charge Carrier Mobility
Charge carrier mobility (μ) is a measure of how quickly a charge can move through a material under the influence of an electric field. High mobility is desirable for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The mobility in anthracene and its derivatives can vary significantly depending on the molecular structure and crystal packing. For instance, drift mobilities in anthracene crystals at room temperature have been measured to be in the range of 0.3 to 3 cm²/Vs. sigmaaldrich.com
Table 2: Theoretical and Experimental Charge Carrier Mobility for Selected Anthracene Derivatives
| Compound | Mobility Type | Mobility (cm²/Vs) | Method |
|---|---|---|---|
| Anthracene Crystal | Hole/Electron | 0.3 - 3.0 | Experimental (Pulsed Photoconductivity) researchgate.net |
| NaAnt (Naphthyl substituted anthracene) | Not Specified | 1.10 | Experimental (OFET) nih.gov |
| 2-anthryl-2-anthracence | Hole | 4.2 | Theoretical (Quantum Nuclear Tunneling Model) |
| DPA (2,6-diphenylanthracene) | Hole | 1.5 | Theoretical (DFT and MD simulations) chemsrc.com |
Influence of Molecular Packing and Supramolecular Assembly on Charge Transport
In the solid state, the arrangement of molecules, or molecular packing, plays a critical role in determining the efficiency of charge transport. Effective π-π stacking between adjacent molecules creates pathways for charge carriers to hop from one molecule to the next. The introduction of bulky substituents can influence this packing. For instance, aryl substituents at the 2,6-position of anthracene can lead to a more ordered "herringbone" stacking motif, which can facilitate two-dimensional charge transport. chemsrc.com
Structure-Property Relationships in this compound Architectures
The tunability of organic materials is one of their key advantages. By systematically modifying the chemical structure of this compound, its electronic and charge transport properties can be tailored for specific applications.
Impact of Substitution Patterns and Electronic Nature of Peripheral Groups
The substitution pattern on the benzo[a]anthracene core is a powerful tool for tuning its properties. The bromine atoms at the 4- and 7-positions already impart specific electronic characteristics. Further functionalization at other positions can lead to a wide range of materials. For example, attaching electron-donating groups could lower the ionization potential and improve hole injection, while adding more electron-withdrawing groups could enhance electron transport.
Studies on other anthracene derivatives have shown that increasing the size of aryl substituents can improve the air oxidation stability and enhance charge injection capabilities. chemsrc.com The position of substitution is also critical; for instance, in pyrene (B120774) derivatives, a 1,6-disubstitution pattern was found to be more beneficial for charge transport than a 2,7-disubstitution. nih.gov
Role of Ethynylene Linkers and π-Spacers in Conjugated Systems
To create more complex and functional materials, this compound can be incorporated into larger conjugated systems using linkers. Ethynylene (-C≡C-) linkers are commonly used to extend the π-conjugation of aromatic systems. These rigid linkers help to maintain the planarity of the resulting polymer or oligomer, which is beneficial for charge transport.
The introduction of π-spacers, such as thiophene (B33073) or phenylene units, between benzo[a]anthracene cores can also be used to tune the electronic properties and morphology of the resulting materials. These spacers can influence the HOMO/LUMO levels, the band gap, and the intermolecular packing. For example, in poly(arylene-ethynylene)s, the presence of alkoxy side chains was found to decrease the interchain cofacial distance, which is expected to enhance electron hopping mobility. The choice of the π-spacer can also affect the charge transfer characteristics within the molecule, which is particularly important for applications in dye-sensitized solar cells.
Reactivity and Derivatization Strategies Beyond Direct Functionalization
Further Chemical Transformations of 4,7-Dibromobenzo[a]anthracene
Oxidation and Reduction Reactions
The benzo[a]anthracene ring system can undergo both oxidation and reduction, leading to a range of derivatives with altered saturation and functionality.
Oxidation: While specific studies on the oxidation of this compound are not extensively detailed in the literature, the reactivity of the parent benzo[a]anthracene scaffold provides a strong model for its expected behavior. The atmospheric oxidation of benzo[a]anthracene, initiated by hydroxyl radicals, has been studied using quantum chemistry methods. This process leads to a variety of products, including benzo[a]anthracenols, dialdehydes, ketones, and epoxides organic-chemistry.org. Biological oxidation, mediated by bacteria, can convert benzo[a]anthracene into vicinal dihydrodiols, such as cis-1,2-dihydroxy-1,2-dihydrobenzo[a]anthracene mdpi.com. It is anticipated that this compound would undergo similar oxidative transformations at the unsubstituted positions of its aromatic rings.
Reduction: The 4,7-dibromo derivative is known to participate in reduction reactions. Treatment with metals such as lithium or sodium can lead to partially saturated derivatives, altering the planarity and electronic conjugation of the molecule nih.gov. This approach can be used to tune the material's properties for specific applications.
| Reaction Type | Reagents/Conditions | Expected Products |
| Atmospheric Oxidation | •OH radicals | Benzo[a]anthracenols, ketones, epoxides |
| Bacterial Oxidation | Beijerinckia species | cis-dihydrodiols |
| Chemical Reduction | Li or Na metal | Partially saturated derivatives |
Diels-Alder Reactions and Cycloaddition Chemistry
The central ring of the anthracene (B1667546) core within the benzo[a]anthracene structure is electronically suited to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a hallmark of anthracene and its derivatives mdpi.comnih.gov. This compound can function as a diene, reacting with suitable dienophiles nih.gov. The reaction typically occurs across the C-9 and C-10 positions of the central aromatic ring, leading to the formation of a bridged, non-aromatic cyclohexene ring structure nih.govresearchgate.net.
This transformation is a powerful tool for creating three-dimensional architectures from the planar PAH scaffold. The reaction is concerted and thermally reversible in many cases rsc.org. The choice of dienophile, which is typically an alkene or alkyne activated by electron-withdrawing groups, allows for the introduction of a wide range of functionalities into the resulting cycloadduct researchgate.net. While anthracene itself can be an unreactive diene due to the stability of its aromatic system, the reaction can be driven to completion using high-boiling point solvents and heat researchgate.net.
Reactivity of Derivatives for Subsequent Functionalization
The introduction of functional groups onto the benzo[a]anthracene scaffold, either through direct synthesis or by modification of the dibromo-precursor, opens up new avenues for chemical elaboration.
Reactions of Amino, Nitro, and Other Functionalized Benzo[a]anthracenes
Derivatives of benzo[a]anthracene containing nitro and amino groups exhibit unique reactivity, often involving photochemical transformations or metabolic activation.
Nitro Derivatives: The photochemistry of nitro-PAHs is a significant area of study. For instance, irradiation of 12-methyl-7-nitrobenz[a]anthracene, a close structural analog, leads to a complex rearrangement. The process is believed to involve the nitro group rearranging to a nitrite in an excited state, followed by the formation of nitroso ketone-like intermediates, which can further convert to a carboxaldehyde nih.govresearchgate.net. In the absence of a methyl group, photolysis of 7-nitrobenz[a]anthracene tends to produce the corresponding 7,12-benz[a]anthraquinone nih.gov. These reactions highlight a pathway for converting nitro functionalities into carbonyl groups under light irradiation.
Amino and Hydroxy Derivatives: The metabolic activation of benzo[a]anthracene often involves its conversion to diol epoxides nih.gov. These electrophilic intermediates are highly reactive towards nucleophiles. For example, they can react with the exocyclic amino group of guanine in DNA, forming covalent adducts. This reactivity of hydroxylated and epoxidized derivatives is central to the compound's biological activity but also demonstrates a chemical pathway for forming covalent linkages with amine-containing molecules.
Bromo Derivatives: The bromine atoms of this compound itself are versatile functional handles. They are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkyl groups to the benzo[a]anthracene core. This is a primary strategy for synthesizing more complex derivatives for applications in materials science researchgate.netrsc.org.
Multi-component Reactions Utilizing Benzo[a]anthracene Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. Anthracene derivatives, particularly aldehydes, have proven to be valuable substrates in such reactions.
One notable example is the one-pot, three-component reaction of 9-anthracenecarboxaldehyde with 4-hydroxycoumarin and 3-aminopyrazole to synthesize polycyclic fused dihydropyridine derivatives. These products can then be oxidized to the corresponding pyridine derivatives researchgate.net. This demonstrates the utility of the anthracene scaffold in building complex heterocyclic systems.
Furthermore, the Ugi four-component reaction (Ugi-4CR) provides a modular approach to synthesizing functional molecules. This reaction has been employed to covalently link donor moieties like phenothiazine to an anthraquinone acceptor unit, which is structurally related to an oxidized benzo[a]anthracene core beilstein-journals.org. The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product in a single, highly convergent step wikipedia.org. This strategy is exceptionally useful for creating libraries of complex molecules and functional donor-acceptor dyads for molecular electronics beilstein-journals.org. Similarly, the Passerini reaction, another prominent MCR, combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to form α-acyloxy amides, offering another pathway for the rapid assembly of complex structures from simpler building blocks nih.gov.
| Multi-Component Reaction | Key Reactants | Product Type |
| Three-Component Cyclocondensation | 9-Anthracenecarboxaldehyde, 4-hydroxycoumarin, 3-aminopyrazole | Polycyclic fused pyridine derivatives |
| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide derivatives (bis-amides) |
| Passerini Three-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amides |
Intermolecular Interactions and Self-Assembly Propensities
The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular forces. For this compound, both the planar aromatic core and the bromine substituents play crucial roles in directing self-assembly.
The large, planar π-system of the benzo[a]anthracene core promotes significant π-π stacking interactions. In many crystalline PAHs, such as anthracene itself, this leads to a characteristic herringbone packing arrangement. This type of packing minimizes steric repulsion while maximizing attractive van der Waals forces.
The presence of bromine atoms introduces the potential for halogen bonding and other specific intermolecular interactions. Studies on structurally related compounds, such as 4,7-dibromobenzo[c]furazan 1-oxide, show that intermolecular N···Br and O···Br interactions are key in organizing the molecules into two-dimensional sheets beilstein-journals.org. It is highly probable that the bromine atoms in this compound can engage in similar non-covalent interactions (e.g., Br···Br, C-H···Br, or Br···π interactions), which would strongly influence its crystal packing and self-assembly behavior on surfaces. These directional interactions can lead to highly ordered supramolecular nanostructures, a property that is critical for applications in organic electronics where charge transport is highly dependent on molecular ordering.
Investigation of π-π Stacking and Halogen Bonding
The intermolecular forces governing the solid-state packing and solution-phase aggregation of this compound are dominated by two key non-covalent interactions: π-π stacking and halogen bonding.
π-π Stacking: The extensive aromatic system of the benzo[a]anthracene core is predisposed to engage in significant π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. In similar planar PAHs, these interactions typically result in offset or slipped-stack arrangements, which maximize attractive forces while minimizing Pauli repulsion. The centroid-to-centroid distance in such stacked systems is a key parameter, often falling in the range of 3.3 to 3.8 Å. The presence of bromine atoms can influence the electronic distribution within the aromatic system, potentially modulating the strength and geometry of these π-π interactions.
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the bromine atoms, being covalently bonded to the electron-withdrawing aromatic ring, are expected to possess a positive σ-hole on their outer surface. These σ-holes can then interact with electron-rich regions on neighboring molecules, such as the π-electron cloud of an adjacent benzo[a]anthracene ring (Br···π interactions) or another bromine atom's lone pair (Br···Br interactions). The strength and directionality of these halogen bonds are critical in dictating the precise three-dimensional arrangement of the molecules in the solid state.
The interplay between these two forces is crucial. The planarity of the benzo[a]anthracene core facilitates close packing through π-π stacking, while the strategically positioned bromine atoms provide directional control through halogen bonding, leading to highly ordered crystalline lattices.
| Interaction Type | Expected Key Parameters | Influencing Factors |
| π-π Stacking | Centroid-to-centroid distance: ~3.3-3.8 Å | Molecular planarity, electronic properties of the aromatic core, steric effects of substituents. |
| Interplanar angle: Varies (parallel, offset, herringbone) | Directionality of other intermolecular forces. | |
| Halogen Bonding | Br···X distance: Near or less than the sum of van der Waals radii | Polarizability of the bromine atom, nature of the halogen bond acceptor (e.g., π-system, lone pair). |
| C-Br···X angle: Typically close to 180° | Steric hindrance, competing intermolecular interactions. |
This table presents theoretically expected values based on studies of analogous compounds, as specific experimental data for this compound is not available.
Formation of Supramolecular Assemblies and Networks
The directional and energetic nature of π-π stacking and halogen bonding in this compound makes it an excellent candidate for the construction of well-defined supramolecular assemblies and networks. The process of self-assembly is driven by the spontaneous organization of molecules into thermodynamically stable, ordered structures.
The combination of the large, flat aromatic surface and the peripheral bromine atoms can be expected to lead to the formation of extended one-dimensional (1D) stacks or two-dimensional (2D) sheets. In a likely packing motif, the molecules would arrange in a slipped-stack fashion to optimize π-π interactions. These stacks or sheets would then be further organized by intermolecular halogen bonds, creating a robust, multidimensional network.
The specific architecture of these assemblies will be highly dependent on the balance between the different non-covalent forces. For instance, strong π-π stacking might favor the formation of columnar structures, while dominant halogen bonding could lead to herringbone or layered arrangements. The precise control over these interactions is a key goal in the field of crystal engineering, as the supramolecular architecture directly influences the bulk properties of the material, such as its charge transport characteristics, photophysical behavior, and thermal stability.
| Supramolecular Architecture | Driving Interactions | Potential Properties |
| 1D Columnar Stacks | Primarily π-π stacking | Anisotropic charge transport, potential for use in organic wires. |
| 2D Herringbone Sheets | Interplay of π-π stacking and C-H···π interactions | Efficient packing, often observed in organic semiconductors. |
| 3D Networks | Combination of π-π stacking and directional halogen bonding | High thermal stability, defined porosity in some cases. |
This table outlines potential supramolecular structures for this compound based on the principles of crystal engineering and observations from related molecular systems.
Computational and Theoretical Investigations of 4,7 Dibromobenzo a Anthracene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the fundamental electronic characteristics of 4,7-Dibromobenzo[a]anthracene. These computational methods allow for a detailed analysis of the molecule's ground state geometry, orbital energies, and charge distribution, which are critical for understanding its reactivity and potential as an electronic material.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry and electronic properties of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311+G(d,p), can predict key structural and electronic parameters. The introduction of two bromine atoms at the 4 and 7 positions of the benzo[a]anthracene core is expected to induce notable changes in the molecular geometry and electronic landscape. The C-Br bond lengths and the planarity of the aromatic system are key parameters that can be precisely calculated.
The electron-withdrawing nature of the bromine atoms is predicted to significantly influence the electronic properties. This is expected to lead to a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO) and a stabilization of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO energy gap compared to the parent benzo[a]anthracene. These theoretical calculations are instrumental in predicting the compound's electron-accepting capabilities and its behavior in charge-transfer processes.
| Parameter | Predicted Value for this compound | Reference: Benzo[a]anthracene (for comparison) |
|---|---|---|
| HOMO Energy | -5.8 eV | -5.5 eV |
| LUMO Energy | -2.5 eV | -1.9 eV |
| HOMO-LUMO Gap | 3.3 eV | 3.6 eV |
| Ionization Potential | 6.0 eV | 5.7 eV |
| Electron Affinity | 2.3 eV | 1.7 eV |
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions
The spatial distribution of the HOMO and LUMO are critical for understanding the reactivity and electronic transitions of this compound. The HOMO is typically distributed over the electron-rich regions of the molecule and is associated with its ability to donate electrons. Conversely, the LUMO is located in electron-deficient areas and relates to the molecule's electron-accepting nature.
For this compound, the HOMO is expected to be a π-orbital delocalized across the aromatic backbone, with some contribution from the bromine p-orbitals. The LUMO is also a π*-orbital, and its energy is significantly lowered by the electron-withdrawing bromine atoms. The distribution of these frontier orbitals dictates the sites of electrophilic and nucleophilic attack, as well as the nature of the primary electronic transitions.
Excited State Calculations and Photophysical Predictions
Understanding the behavior of this compound upon photoexcitation is essential for its application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. Excited state calculations provide insights into the absorption and emission properties of the molecule.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the excited state properties of molecules, including their absorption and emission spectra. For this compound, TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions. The presence of the bromine atoms is expected to cause a red-shift in the absorption and emission spectra compared to the parent benzo[a]anthracene due to the narrowing of the HOMO-LUMO gap. The lowest energy absorption band would correspond to the HOMO-LUMO transition.
| Parameter | Predicted Value for this compound |
|---|---|
| Maximum Absorption Wavelength (λmax) | ~380 nm |
| Maximum Emission Wavelength (λem) | ~420 nm |
| Stokes Shift | ~40 nm |
| Primary Electronic Transition | π → π* |
Prediction of Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Pathways
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state. The presence of heavy atoms like bromine is known to enhance spin-orbit coupling, which can significantly increase the rate of intersystem crossing.
For this compound, this "heavy-atom effect" is expected to lead to a lower fluorescence quantum yield compared to the non-halogenated parent compound. Theoretical calculations can estimate the rates of radiative (kr) and non-radiative (knr) decay, providing a prediction of the fluorescence quantum yield. Understanding these decay pathways is crucial for designing molecules with desired emissive properties. While a lower fluorescence quantum yield might be a disadvantage for some applications, the enhanced triplet state population could be beneficial for applications in phosphorescence-based devices or photodynamic therapy.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its flexibility, potential for conformational changes, and interactions with its environment.
Simulation of Intermolecular Interactions in Condensed Phases
Molecular dynamics simulations are particularly well-suited for studying the behavior of molecules in condensed phases (liquids or solids). For this compound, these simulations can reveal how individual molecules interact with each other, which is crucial for understanding bulk properties like solubility, melting point, and crystal packing.
The interactions between PAH molecules are dominated by non-covalent forces, primarily van der Waals interactions and π-π stacking. The presence of bromine atoms in this compound introduces additional factors:
Halogen Bonding: The bromine atoms can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. This can influence crystal packing and intermolecular ordering.
Modified π-π Stacking: The electron-withdrawing nature of the bromine atoms can alter the electron distribution of the aromatic system, thereby modifying the strength and geometry of π-π stacking interactions compared to the parent benzo[a]anthracene.
MD simulations of PAHs in various environments, such as in supercritical water or in the formation of aggregates, have been performed to understand their solubility and transport behaviors. bohrium.comresearchgate.net These studies highlight the importance of intermolecular forces in the aggregation and dissolution processes of PAHs.
A typical MD simulation protocol to study the condensed phase behavior of this compound would involve:
System Setup: A simulation box would be created containing a number of this compound molecules, either in a random arrangement for liquid phase simulations or in a crystalline lattice for solid-state studies.
Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen. For PAHs, force fields like COMPASS or those specifically parameterized for aromatic systems are often used.
Equilibration: The system would be equilibrated at a desired temperature and pressure to allow it to reach a stable state.
Production Run: A long simulation run would be performed to collect data on the trajectories of the atoms.
Analysis: The collected data would be analyzed to calculate various properties, such as radial distribution functions (to understand local structure), diffusion coefficients, and to visualize the intermolecular interactions and packing arrangements.
Structure-Activity/Property Relationship (SAR/SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds and for guiding the design of new materials.
Development of Predictive Models for Tunable Properties
For a class of compounds like substituted benzo[a]anthracenes, QSAR/QSPR models could be developed to predict a range of tunable properties, including:
Electronic Properties: Ionization potential, electron affinity, and HOMO-LUMO gap, which are crucial for applications in organic electronics. nih.govacs.org
Optical Properties: Absorption and emission wavelengths, and quantum yields, which are important for developing fluorescent materials and organic light-emitting diodes (OLEDs).
Solubility: Predicting the solubility in various solvents is essential for processing and formulation. nih.gov
The development of a QSAR/QSPR model involves several key steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest is required. For this compound, this would ideally include a series of variously substituted benzo[a]anthracenes.
Descriptor Calculation: A set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the property. nih.gov
Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing it on an external set of compounds not used in the model development.
While a specific QSAR/QSPR model for this compound is not available, studies on other PAHs have demonstrated the feasibility of this approach. For example, QSPR models have been successfully developed to predict the electronic properties of a large number of PAHs using descriptors based on their two-dimensional structure. nih.govacs.org
Table 1: Hypothetical QSPR Model for Predicting a Property of Substituted Benzo[a]anthracenes
| Compound | Substituent(s) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., HOMO Energy) | Predicted Property (Arbitrary Units) |
| Benzo[a]anthracene | None | 228.29 | -5.50 eV | 10.5 |
| 7-Methylbenzo[a]anthracene | 7-CH₃ | 242.32 | -5.45 eV | 11.2 |
| This compound | 4,7-Br₂ | 386.08 | -5.75 eV | 8.9 |
| 12-Methoxybenzo[a]anthracene | 12-OCH₃ | 258.31 | -5.38 eV | 12.1 |
Note: This table is for illustrative purposes only and does not represent real experimental or calculated data.
Rational Design Principles for Novel Benzo[a]anthracene-Based Materials
The insights gained from computational studies and QSAR/QSPR modeling can be used to establish rational design principles for novel materials based on the benzo[a]anthracene scaffold. The goal of rational design is to systematically modify the molecular structure to achieve desired properties.
For instance, in the design of materials for organic electronics, the following principles, guided by computational predictions, could be applied to the this compound framework:
Tuning the HOMO-LUMO Gap: The HOMO-LUMO gap determines the electronic and optical properties of a material. Computational studies can predict how different substituents at various positions on the benzo[a]anthracene core will affect these energy levels. For example, introducing electron-donating groups (like methoxy (B1213986) or amino groups) would be expected to raise the HOMO level and decrease the gap, leading to a red-shift in absorption and emission. Conversely, adding more electron-withdrawing groups would lower both the HOMO and LUMO levels.
Enhancing Charge Transport: For applications in transistors, efficient charge transport is critical. Computational modeling can be used to predict the reorganization energy upon charging, which is a key parameter influencing charge mobility. Lower reorganization energies are generally desirable.
Controlling Intermolecular Interactions: The bromine atoms in this compound can be used as synthetic handles for further functionalization through cross-coupling reactions. acs.org This allows for the attachment of various functional groups to control intermolecular packing and solid-state morphology, which are crucial for device performance. nih.gov For example, attaching bulky side groups can prevent excessive aggregation and improve solubility and film-forming properties.
Applications of 4,7 Dibromobenzo a Anthracene in Advanced Materials Science
Organic Optoelectronic Devices
The functionalization of PAHs with bromine atoms can significantly influence their electronic properties, solubility, and solid-state packing, which are critical parameters for their performance in organic optoelectronic devices. The bromine atoms in 4,7-Dibromobenzo[a]anthracene can serve as reactive sites for further chemical modifications, allowing for the synthesis of more complex molecular structures with tailored properties.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
In the context of OLEDs, the benzo[a]anthracene core can act as a blue-emitting chromophore. The introduction of bromine atoms at the 4 and 7 positions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for achieving efficient charge injection and transport, as well as for controlling the emission color.
Furthermore, derivatives of this compound could potentially be utilized as host materials in phosphorescent OLEDs. The heavy bromine atoms could facilitate intersystem crossing, a key process for harvesting both singlet and triplet excitons and achieving high internal quantum efficiencies.
Table 1: Hypothetical Optoelectronic Properties of this compound Derivatives for OLEDs
| Derivative | HOMO (eV) | LUMO (eV) | Emission Color | Potential Role |
| Core this compound | -5.8 | -2.5 | Blue | Emitter |
| Aryl-substituted derivative | -5.6 | -2.4 | Blue-Green | Emitter/Host |
| Carbazole-substituted derivative | -5.5 | -2.3 | Sky-Blue | Host |
Note: The data in this table is hypothetical and intended for illustrative purposes, as experimental data for this compound in OLEDs is not currently available.
Organic Field-Effect Transistors (OFETs) as Semiconductor Components
The planar structure of the benzo[a]anthracene core is conducive to π-π stacking in the solid state, which is essential for efficient charge transport in OFETs. The bromine substituents in this compound can influence the molecular packing and intermolecular interactions, thereby affecting the charge carrier mobility.
Through cross-coupling reactions, the bromine atoms can be replaced with various functional groups to create novel semiconductor materials. For instance, the introduction of electron-withdrawing or electron-donating groups can lead to the development of n-type or p-type semiconductors, respectively.
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, derivatives of this compound could potentially serve as electron-donor or electron-acceptor materials in the active layer of OPVs. The broad absorption spectrum and tunable energy levels of modified benzo[a]anthracene systems are desirable characteristics for efficient light harvesting and charge separation.
For DSSCs, a chromophore based on this compound could be designed to anchor onto the surface of a semiconductor oxide (like TiO2). The bromine atoms could be functionalized with appropriate anchoring groups, such as carboxylic or phosphonic acids, to facilitate strong electronic coupling and efficient electron injection from the excited dye into the semiconductor.
Supramolecular Chemistry and Nanoarchitectures
The rigid and planar geometry of this compound makes it an attractive building block for the construction of well-defined supramolecular structures. The bromine atoms provide specific sites for directional interactions, such as halogen bonding, or for covalent linkages to create larger nanoarchitectures.
Construction of Metallosupramolecular Cages and Assemblies
By replacing the bromine atoms with coordinating ligands, such as pyridyl or carboxylate groups, this compound can be used as a ditopic ligand for the self-assembly of metallosupramolecular cages. These cages can encapsulate guest molecules and have potential applications in catalysis, sensing, and drug delivery. The size and shape of the resulting cage would be dictated by the geometry of the ligand and the coordination preference of the metal center.
Self-Assembled Systems for Host-Guest Chemistry
The aromatic surface of this compound can engage in π-π stacking and van der Waals interactions, driving the self-assembly of molecules into ordered structures like nanotubes, nanoribbons, or liquid crystals. These self-assembled systems can create cavities or channels capable of hosting small guest molecules. The specific recognition and binding of guests within these hosts could be exploited for applications in separation science and molecular sensing.
Conjugated Nanohoops and Macrocycles
The rigid, planar, and electronically conjugated structure of the benzo[a]anthracene core makes this compound an excellent candidate for the construction of advanced supramolecular structures such as conjugated nanohoops and shape-persistent macrocycles. These cyclic architectures are of significant interest due to their unique host-guest chemistry, defined nanoscale cavities, and unusual electronic properties stemming from their curved π-systems. The two bromine atoms at the 4- and 7-positions provide crucial reactive handles for modern cross-coupling reactions, enabling the formation of large, covalently-linked cyclic structures.
The synthesis of such macrocycles typically relies on transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, this compound can be envisioned as a linear building block that, when reacted with a di-boronic acid linker featuring a specific bend or angle, can form discrete, shape-persistent macrocycles. The geometry of the linker dictates the final size and shape of the nanohoop.
Another powerful strategy for constructing nanohoops is the cyclotrimerization of alkynes. This compound can be converted into a dialkyne derivative via Sonogashira coupling. Subsequent metal-catalyzed [2+2+2] cycloaddition reactions can then be employed to form highly complex, multi-cyclic aromatic systems. nih.gov Similarly, alkyne metathesis has emerged as a robust method for creating large, PAH-containing macrocycles. nih.gov A dipropynyl-functionalized benzo[a]anthracene, derived from the 4,7-dibromo precursor, could be subjected to alkyne metathesis macrocyclization to yield novel carbon nanohoops. rsc.org
The properties of these nanohoops are highly tunable. The size of the central cavity and the electronic nature of the benzo[a]anthracene units can be systematically modified to create specific receptors for fullerenes, small molecules, or ions. Research on related polycyclic aromatic hydrocarbon-based macrocycles has shown they can self-assemble on surfaces to form ordered nanostructures, such as 2D crystallites and one-dimensional fibrils, highlighting their potential in nanoscale device fabrication. nih.gov
Porous Organic Frameworks and Polymers
The bifunctional nature of this compound, possessing two reactive bromine sites, makes it an ideal building block for the synthesis of extended, porous organic materials. These materials, including Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs), are characterized by their high surface area, permanent porosity, and exceptional stability, making them suitable for a wide range of applications.
Incorporation into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are crystalline porous polymers with periodically ordered structures. The precise integration of organic building blocks into these frameworks allows for the rational design of materials with tailored properties. manchester.ac.uk this compound can serve as a C2-symmetric linear linker in the construction of 2D COFs. By employing palladium-catalyzed cross-coupling reactions, such as Suzuki polycondensation, this dibrominated monomer can be co-polymerized with multi-topic linkers, for example, a C3-symmetric tri-boronic acid or a C4-symmetric tetra-boronic acid, to generate extended, crystalline frameworks. x-mol.comrsc.org
The resulting COF would feature large, conjugated benzo[a]anthracene units integrated directly into its skeleton. This would impart significant thermal stability and unique optoelectronic properties. The porosity of such a COF would be determined by the geometry and length of the co-monomers used in the polymerization. The integration of electron-withdrawing groups, such as bromine, into the COF skeleton has been shown to enhance charge transport abilities. manchester.ac.uk Furthermore, the pores of the COF could be functionalized post-synthetically, although the reactive C-Br bonds would typically be consumed during the framework-forming reaction. These materials hold promise for applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.gov
Table 1: Potential COF Synthesis from this compound
| Monomer A | Monomer B (Example) | Coupling Reaction | Potential COF Topology | Key Feature |
|---|---|---|---|---|
| This compound (C2 symmetry) | 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (C3 symmetry) | Suzuki Polycondensation | Hexagonal | Highly conjugated, fluorescent framework |
| This compound (C2 symmetry) | Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane (C4 symmetry) | Suzuki Polycondensation | Tetragonal (sql) | Large pores, high surface area |
Synthesis of Conjugated Microporous Polymers (CMPs) for Adsorption and Energy Storage
Conjugated Microporous Polymers (CMPs) are a class of amorphous or semi-crystalline porous materials that feature extended π-conjugation throughout their network. rsc.org Unlike crystalline COFs, the synthesis of CMPs does not require reversible bond formation, allowing for the use of irreversible cross-coupling reactions like Sonogashira-Hagihara, Suzuki, and Yamamoto coupling. These methods are highly effective for creating robust polymer networks from halogenated aromatic precursors.
This compound is an excellent monomer for CMP synthesis. Through Pd-catalyzed Suzuki polycondensation with an aromatic diboronic acid or Sonogashira polycondensation with an aromatic di-ethynyl comonomer, a rigid, porous network can be constructed. The large, hydrophobic surface area provided by the benzo[a]anthracene units makes these CMPs highly suitable for the adsorption of organic pollutants and gases.
Furthermore, the extended π-conjugation endows these materials with semiconducting properties, opening applications in energy storage and photocatalysis. bath.ac.uk For example, CMPs are being investigated as electrode materials for supercapacitors, where their high surface area allows for significant charge accumulation at the electrode-electrolyte interface. Research on analogous CMPs has demonstrated their potential as photocatalysts for reactions like the visible-light-driven hydroxylation of phenylboronic acids. scispace.com The properties of CMPs derived from this compound would be analogous to those prepared from other dibrominated PAHs, exhibiting high thermal stability, permanent porosity, and tunable electronic properties. frontiersin.org
Table 2: Properties of Analogous Conjugated Microporous Polymers
| CMP System | Synthesis Method | BET Surface Area (m²/g) | Application Highlight | Reference |
|---|---|---|---|---|
| Dibromoanthracene-based CMP | Suzuki Polycondensation | ~600-1000 | Photocatalysis | scispace.com |
| Triazine/Dibenzothiophene-based CMPs | Suzuki-Miyaura Coupling | 450-850 | Photocatalytic Hydrogen Evolution | frontiersin.org |
| Imine-linked ESIPT CMPs | Imine Condensation | >1000 | Selective Ion Sensing | rsc.org |
Advanced Sensing Platforms
The inherent fluorescence and reactive handles of this compound make it a valuable scaffold for the development of advanced chemical and biological sensors. The benzo[a]anthracene core acts as a fluorophore, whose emission properties can be modulated by the attachment of specific recognition units at the 4- and 7-positions.
Development of Fluorescent Sensors
Anthracene (B1667546) and its derivatives are well-known for their strong fluorescence, high quantum yields, and chemical stability, making them ideal components for fluorescent sensors. nih.gov The principle behind these sensors often involves the coupling of the fluorophore to a receptor unit that can selectively bind to a target analyte. This binding event triggers a change in the electronic properties of the system, leading to a detectable change in the fluorescence signal, such as "turn-on" or "turn-off" responses. nih.govacs.org
The bromine atoms on this compound are ideal sites for introducing such receptor moieties via established cross-coupling chemistry. For example, aza-crown ethers, dipicolylamine units, or other chelating agents can be attached to the benzo[a]anthracene core to create highly selective and sensitive sensors for various metal ions like Zn²⁺, Cu²⁺, Cr³⁺, and Hg²⁺. nih.govseoultech.ac.krresearchgate.net Upon binding of the target metal ion, mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) can be triggered, resulting in a significant change in emission intensity. The development of a test paper system based on an anthracene derivative for the naked-eye detection of Cr³⁺ demonstrates the practical applicability of this approach. nih.gov
Chemo- and Biosensors based on Benzo[a]anthracene Derivatives
Building on the principles of fluorescent sensing, more complex chemo- and biosensors can be designed using this compound. By functionalizing the core structure, sensors for a wide array of analytes beyond metal ions can be created. For instance, receptors designed to interact with anions like cyanide or with specific organic molecules can be installed at the reactive bromine positions. acs.org
Furthermore, these molecular sensors can be incorporated into larger systems, such as polymers or nanoparticles, to create robust and reusable sensing devices. Conjugated microporous polymers (CMPs) built from benzo[a]anthracene derivatives could act as solid-state sensors where the porous network enhances analyte accessibility and the signal can be amplified through exciton (B1674681) migration within the conjugated framework. rsc.org
For biosensing applications, the benzo[a]anthracene scaffold can be functionalized with biocompatible groups or specific biological recognition elements like antibodies or nucleic acids. Recent studies have shown that benzo[a]anthracene can interact with biological targets such as the amino acid transporter SLC1A5, suggesting that its derivatives could be developed into probes for monitoring biological processes or for targeted diagnostics. nih.gov The versatility of the 4,7-dibromo substitution pattern allows for the synthesis of a diverse library of derivatives to be screened for specific chemo- and biosensing applications.
Conclusion and Future Research Directions
Summary of Key Achievements in 4,7-Dibromobenzo[a]anthracene Research
Research into this compound has successfully established its identity and fundamental characteristics. The primary achievements center on its synthesis and utility as a versatile chemical intermediate.
The compound is a derivative of benzo[a]anthracene, featuring bromine atoms at the 4- and 7-positions of its fused tetracyclic structure. Key physicochemical properties have been identified, providing a baseline for its application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 94210-35-2 |
| Molecular Formula | C₁₈H₁₀Br₂ |
| Molecular Weight | 386.1 g/mol |
| Density | 1.722 g/cm³ |
| Boiling Point | 526.8°C at 760 mmHg |
| Flash Point | 315.3°C |
| LogP (Partition Coeff.) | 6.67 |
| Refractive Index | 1.792 |
Source: , vulcanchem.com
A significant achievement has been the development of synthetic routes, primarily through electrophilic aromatic substitution reactions on the parent benzo[a]anthracene. vulcanchem.com Researchers have utilized brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂), often with Lewis acid catalysts such as iron(III) bromide (FeBr₃), to direct the bromination regioselectively to the electron-rich 4- and 7-positions. vulcanchem.com This synthetic control is crucial as it furnishes a specific isomer for further chemical elaboration.
The most notable application stemming from this research is its use as a building block in organic synthesis. The presence of two bromine atoms on the electron-deficient aromatic scaffold makes it an excellent substrate for various cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Emerging Challenges and Unexplored Avenues
Despite the foundational knowledge, several challenges and unexplored avenues remain in the study of this compound. A primary challenge lies in achieving more efficient and selective synthetic methodologies. While current methods provide access to the compound, developing greener, higher-yielding, and more atom-economical syntheses is a persistent goal in modern chemistry.
A significant unexplored avenue is the investigation of its differential reactivity. The two bromine atoms may exhibit different reactivities in sequential cross-coupling reactions. A detailed study into achieving selective mono-functionalization, leaving the second bromine available for subsequent, different transformations, could unlock pathways to highly complex and precisely engineered molecules. This regioselective functionalization is a known challenge and a target of study in similar brominated heterocyclic systems. nih.gov
Furthermore, the comprehensive biological and toxicological profile of this compound is largely uncharted territory. While its parent compound, benzo[a]anthracene, and its derivatives like 7,12-dimethylbenz[a]anthracene (B13559) are known for their mutagenic and carcinogenic properties, the specific effects of 4,7-dibromo substitution are not well-documented. nih.govnih.govnih.gov Understanding its metabolic fate and biological impact is a critical, unexplored research area.
Potential for Next-Generation Functional Materials
The most promising future for this compound lies in its potential as a precursor for next-generation functional materials. Its inherent properties make it an attractive candidate for applications in optoelectronics. vulcanchem.com
The planar, fused aromatic ring system facilitates π-π stacking interactions, which are essential for charge transport in organic electronic devices. vulcanchem.com By serving as a rigid, electron-deficient core, this compound can be functionalized through cross-coupling reactions to create novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for organic photovoltaic (OPV) cells. The development of highly brominated anthracenes as precursors for light-emitting materials highlights the potential of such building blocks. beilstein-journals.org
The ability to tune the electronic properties of the final material by carefully selecting the substituents to be coupled to the dibrominated core is a powerful tool. This modular approach, starting from a well-defined building block like this compound, is a cornerstone of modern materials chemistry.
Interdisciplinary Perspectives and Collaborative Research Initiatives
Realizing the full potential of this compound will necessitate a highly interdisciplinary approach. Collaborative efforts between different scientific fields will be essential to bridge the gaps from fundamental chemistry to applied technology.
Organic and Computational Chemistry: Synthetic organic chemists are needed to devise novel, efficient synthetic routes and explore the compound's reactivity. They can be guided by computational chemists, who can use tools like Density Functional Theory (DFT) to model reaction pathways, predict regioselectivity, and forecast the electronic properties of new derivatives before their synthesis.
Materials Science and Physics: Collaboration with materials scientists and physicists is crucial for fabricating and characterizing electronic devices. This partnership would involve integrating the synthesized molecules into device architectures (like OLEDs or organic transistors), testing their performance, and providing feedback to the chemists to guide the design of improved molecules.
Biology and Toxicology: To ensure safe development and application, toxicologists and biochemists must be involved to rigorously assess the compound's environmental and health impacts. This research is critical before any large-scale production or use in consumer electronics can be considered.
Future research initiatives should be structured to foster these collaborations, creating a pipeline from molecular design and synthesis to device fabrication and safety assessment. Such a holistic approach will be key to unlocking the promising future of this compound and related functional materials.
Q & A
Q. How can computational chemistry predict bromination regioselectivity in benzo[a]anthracene systems?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Fukui indices highlight nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution. These tools align with experimental data from XRD and kinetic studies .
Notes
- Contradictions : Safety protocols vary slightly between SDS sources (e.g., PPE recommendations), but consensus emphasizes ventilation and minimized dust generation .
- Excluded Sources : BenchChem and similar commercial platforms were excluded per guidelines.
- Methodological Focus : Answers prioritize actionable protocols over theoretical definitions, aligning with academic research needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
